molecular formula C16H22FN3O2 B6963776 1-(2-fluoro-4,5-dimethoxyphenyl)-N-[1-(1-methylimidazol-2-yl)ethyl]ethanamine

1-(2-fluoro-4,5-dimethoxyphenyl)-N-[1-(1-methylimidazol-2-yl)ethyl]ethanamine

Cat. No.: B6963776
M. Wt: 307.36 g/mol
InChI Key: FJTYFEFLQPQHHP-UHFFFAOYSA-N
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Description

1-(2-fluoro-4,5-dimethoxyphenyl)-N-[1-(1-methylimidazol-2-yl)ethyl]ethanamine is a synthetic organic compound characterized by the presence of a fluoro-substituted phenyl ring and an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluoro-4,5-dimethoxyphenyl)-N-[1-(1-methylimidazol-2-yl)ethyl]ethanamine typically involves multi-step organic reactions. One common approach is to start with the fluoro-substituted phenyl precursor, which undergoes a series of reactions including alkylation, imidazole ring formation, and subsequent functional group modifications. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluoro-4,5-dimethoxyphenyl)-N-[1-(1-methylimidazol-2-yl)ethyl]ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

1-(2-fluoro-4,5-dimethoxyphenyl)-N-[1-(1-methylimidazol-2-yl)ethyl]ethanamine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and receptor binding.

    Industry: Utilized in the development of materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-fluoro-4,5-dimethoxyphenyl)-N-[1-(1-methylimidazol-2-yl)ethyl]ethanamine involves its interaction with molecular targets such as enzymes and receptors. The fluoro and imidazole groups play a crucial role in binding to these targets, influencing the compound’s biological activity. Pathways involved may include signal transduction, enzyme inhibition, and receptor modulation.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-fluoro-4,5-dimethoxyphenyl)-1-phenylethanol
  • 1-(2-fluoro-4,5-dimethoxyphenyl)ethanamine
  • 2-(4-fluorophenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone

Uniqueness

1-(2-fluoro-4,5-dimethoxyphenyl)-N-[1-(1-methylimidazol-2-yl)ethyl]ethanamine is unique due to the presence of both the fluoro-substituted phenyl ring and the imidazole moiety, which confer specific chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

1-(2-fluoro-4,5-dimethoxyphenyl)-N-[1-(1-methylimidazol-2-yl)ethyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FN3O2/c1-10(19-11(2)16-18-6-7-20(16)3)12-8-14(21-4)15(22-5)9-13(12)17/h6-11,19H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJTYFEFLQPQHHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1F)OC)OC)NC(C)C2=NC=CN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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